N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a compound that features both a thiophene and a furan ring in its structure Thiophene and furan are both five-membered aromatic heterocycles, with thiophene containing sulfur and furan containing oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-thiophenecarboxaldehyde with 2-furancarboxylic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the use of high-purity starting materials is essential to minimize impurities in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Both the thiophene and furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride or boron trifluoride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted thiophene and furan derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide: Unique due to the presence of both thiophene and furan rings.
Thiophene derivatives: Compounds containing only the thiophene ring, such as thiophene-2-carboxamide.
Furan derivatives: Compounds containing only the furan ring, such as furan-2-carboxamide.
Uniqueness
This compound is unique due to its dual aromatic heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to compounds containing only one type of heterocycle.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-8(10-4-2-6-16-10)7-12-11(14)9-3-1-5-15-9/h1-6,8,13H,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWMHYVNVNTYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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